4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by three critical substituents:
- Benzofuran-2-carbonyl group at position 4: This electron-deficient aromatic system may enhance interactions with hydrophobic binding pockets in biological targets.
- 2-(Dimethylamino)ethyl group at position 1: This aliphatic amine improves water solubility and may facilitate protonation under physiological conditions, aiding cellular uptake.
Synthesis likely involves condensation of a chalcone precursor with an isocyanate derivative, followed by cyclization under controlled conditions (e.g., microwave irradiation or thermal heating) .
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-24(2)10-11-25-20(15-7-5-8-16(12-15)26(30)31)19(22(28)23(25)29)21(27)18-13-14-6-3-4-9-17(14)32-18/h3-9,12-13,20,28H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOPLYCUUVKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Carbonyl Group: The benzofuran-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using benzofuran and an acyl chloride.
Synthesis of the Pyrrolone Ring: The pyrrolone ring can be formed by a condensation reaction between an appropriate amine and a diketone.
Introduction of the Dimethylaminoethyl Group: This can be achieved through a nucleophilic substitution reaction where a dimethylaminoethyl halide reacts with the pyrrolone intermediate.
Addition of the Hydroxy and Nitrophenyl Groups: The hydroxy group can be introduced via a hydroxylation reaction, and the nitrophenyl group can be added through a nitration reaction of the corresponding phenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Condensation: The carbonyl group can engage in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Condensation: Primary amines, hydrazines, or hydroxylamine under acidic or basic conditions.
Major Products
Oxidation: Ketones, quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines, hydrazones, oximes.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with various biological targets.
Medicine
Given its potential biological activity, this compound might be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran moiety could intercalate with DNA, while the nitrophenyl group might participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Antiestrogenic Activity : Compound 32 (benzyl substituent) exhibits confirmed antiestrogenic effects, suggesting the target compound may share this activity due to structural similarities in the pyrrol-2-one core .
- Solubility Modulation: The dimethylaminoethyl group in the target compound contrasts with the 2-hydroxypropyl group in compound 21. While both enhance solubility, the aliphatic amine in the target may offer better membrane permeability than the polar hydroxy group .
- Electron Effects : The 3-nitrophenyl group in the target compound vs. the 4-nitrophenyl in compound 34 may alter binding orientation due to meta vs. para substitution, affecting electronic interactions with targets .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s nitro group likely reduces solubility compared to compound 21’s dimethylamino group but improves binding affinity to electron-deficient receptors.
- The dimethylaminoethyl substituent balances lipophilicity (LogP ~2.8), making it more drug-like than compound 32 (LogP 3.5) .
Research Findings and Implications
- Antiestrogenic Potential: The target compound’s nitro and benzofuran groups may synergize to inhibit estrogen receptor binding, analogous to compound 32’s mechanism .
- SAR Insights: Replacement of benzyl (compound 32) with dimethylaminoethyl (target) could reduce off-target toxicity while maintaining efficacy.
- Pharmacokinetics: The dimethylaminoethyl group may enhance oral bioavailability compared to cyclohexyl (compound 34) or benzyl substituents .
Biological Activity
The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 420.46 g/mol. The structure features a benzofuran moiety, a dimethylaminoethyl group, and a nitrophenyl substituent, which may influence its biological activity.
Synthesis Overview
The synthesis of this compound likely involves several key steps:
- Formation of the Benzofuran Ring : Typically achieved through cyclization reactions.
- Introduction of the Dimethylaminoethyl Group : This may involve alkylation techniques.
- Attachment of the Nitrophenyl Group : Often accomplished through coupling reactions such as Suzuki or Heck coupling.
The biological activity of this compound is hypothesized to be mediated through interactions with specific enzymes or receptors. Potential mechanisms include:
- Signal Transduction Pathways : The compound may modulate pathways involved in cell signaling.
- Gene Expression Modulation : It could influence transcription factors or other regulatory proteins.
- Metabolic Pathways : The compound might affect metabolic processes by inhibiting or activating specific enzymes.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Properties : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Related compounds have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antibacterial Activity Study :
- Anti-inflammatory Research :
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antibacterial, Anti-inflammatory |
| 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one | Similar structure without nitro group | Moderate antibacterial activity |
| 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-chlorophenyl)-1H-pyrrol-2(5H)-one | Similar structure with chlorine substituent | Enhanced anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
